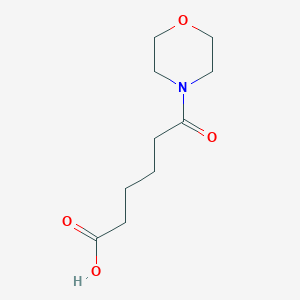

6-Morpholino-6-oxohexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-morpholin-4-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO4/c12-9(3-1-2-4-10(13)14)11-5-7-15-8-6-11/h1-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPCHSBOJKUYPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Morpholino-6-oxohexanoic acid chemical structure and properties

Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

6-Morpholino-6-oxohexanoic acid (CAS: 1862-17-5), also known as adipic acid mono-morpholide, is a critical bifunctional building block in drug discovery. Characterized by a carboxylic acid terminus and a morpholine amide terminus separated by a four-carbon aliphatic chain, it serves as a versatile linker and pharmacophore precursor. This guide analyzes its utility in Matrix Metalloproteinase (MMP) inhibitor design, solubility modulation in PROTACs, and bioconjugation protocols.

Chemical Identity & Structural Analysis

The nomenclature of this compound often leads to confusion with adipate semialdehyde. It is crucial to distinguish the amide functionality from the aldehyde.

Table 1: Chemical Identification Data

| Property | Specification |

| IUPAC Name | 6-(Morpholin-4-yl)-6-oxohexanoic acid |

| Common Synonyms | Adipic acid mono-morpholide; 4-Carboxy-1-morpholinobutanone (erroneous but seen); 6-Morpholino-6-oxocaproic acid |

| CAS Number | 1862-17-5 |

| Molecular Formula | C₁₀H₁₇NO₄ |

| Molecular Weight | 215.25 g/mol |

| SMILES | O=C(O)CCCCC(=O)N1CCOCC1 |

| InChI Key | Purity-dependent; typically >97% by HPLC |

Structural Logic & Pharmacophore Potential

The molecule possesses two distinct electronic zones:

-

The Polar Head (Carboxylic Acid): A donor/acceptor for hydrogen bonding (pKa ~4.4), reactive toward amines (amide coupling) or hydroxylamines (hydroxamic acid formation).

-

The Solubilizing Tail (Morpholine Amide): The morpholine ring is a "privileged structure" in medicinal chemistry. It lowers logP compared to phenyl rings, improves metabolic stability against oxidative metabolism, and acts as a hydrogen bond acceptor, often improving the oral bioavailability of the parent drug.

Physicochemical Properties

Understanding the physical behavior of 6-Morpholino-6-oxohexanoic acid is essential for assay development and formulation.

Table 2: Physicochemical Profile

| Parameter | Value / Behavior | Relevance to Drug Dev |

| pKa (Acidic) | 4.43 ± 0.10 (Predicted) | Ionized at physiological pH (7.4), aiding solubility. |

| LogP | 0.25 (Predicted) | Amphiphilic nature; suitable for crossing membranes without being overly lipophilic. |

| Polar Surface Area (PSA) | 66.8 Ų | Well within Veber's rules (<140 Ų) for oral bioavailability. |

| Solubility | High in DMSO, MeOH, DCM. Moderate in Water. | Excellent handle for dissolving hydrophobic payloads. |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors | Favorable profile for receptor binding interactions. |

Synthesis & Purification Protocols

While statistical condensation of adipic acid with morpholine yields a mixture of mono- and di-amides, the Adipic Anhydride Route is the authoritative method for high-yield, high-purity synthesis. This method leverages the ring-opening kinetics of the anhydride.

Mechanism of Action

The nucleophilic nitrogen of morpholine attacks the carbonyl carbon of the cyclic adipic anhydride. This ring-opening event generates the amide bond and releases the free carboxylic acid simultaneously, preventing the formation of the di-amide by-product under controlled conditions.

Figure 1: Ring-opening synthesis pathway ensuring mono-functionalization.

Standard Operating Procedure (SOP)

Reagents:

-

Adipic Anhydride (1.0 eq)

-

Morpholine (0.95 eq) — Slight deficit prevents di-amide formation.

-

Solvent: Anhydrous THF or Dichloromethane (DCM).

Protocol:

-

Preparation: Dissolve Adipic Anhydride (10 mmol) in anhydrous THF (20 mL) under N₂ atmosphere. Cool to 0°C.

-

Addition: Add Morpholine (9.5 mmol) dissolved in THF (5 mL) dropwise over 30 minutes. Note: Exothermic reaction; temperature control is critical to maintain selectivity.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.

-

Workup (Self-Validating Step):

-

Evaporate solvent.

-

Dissolve residue in 5% NaHCO₃ (aq). The product (acid) dissolves; unreacted anhydride/di-amide (neutral) remains organic or hydrolyzes.

-

Wash aqueous layer with Ethyl Acetate (removes non-acidic impurities).

-

Acidify aqueous layer to pH 2 with 1M HCl.

-

Extract with Ethyl Acetate (3x).

-

Dry (MgSO₄) and concentrate.

-

-

Yield: Typically 85-92% as a white solid/viscous oil.

Applications in Drug Discovery

A. Matrix Metalloproteinase (MMP) Inhibition

This molecule is a direct precursor to hydroxamic acid-based MMP inhibitors. The carboxylic acid is converted to a hydroxamate (-CONHOH), which chelates the catalytic Zinc (Zn²⁺) ion in the MMP active site. The morpholine group sits in the S1' or S2' pocket, providing hydrophobic contacts and solubility.

-

Reaction: Product + NH₂OH·HCl + Coupling Agent (EDC) → Hydroxamate Derivative.

B. Linker Chemistry (PROTACs & ADCs)

In Proteolysis Targeting Chimeras (PROTACs), the linker length and composition determine the ternary complex stability.

-

Chain Length: The 6-carbon chain (approx 7-9 Å) provides a medium-length spacer.

-

Solubility Cap: If the E3 ligase ligand is highly lipophilic (e.g., Thalidomide), attaching this moiety can improve the overall physiochemical properties of the PROTAC.

Figure 2: Divergent synthetic utility in inhibitor design and conjugation.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria:

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 12.0 (s, 1H, -COOH ) — Disappears on D₂O shake.

-

δ 3.55-3.40 (m, 8H, Morpholine ring protons).

-

δ 2.25 (t, 2H, -CH ₂-CON-).

-

δ 2.18 (t, 2H, -CH ₂-COOH).

-

δ 1.48 (m, 4H, internal -CH ₂-CH ₂- chain).

-

-

Mass Spectrometry (ESI):

-

Positive Mode: [M+H]⁺ = 216.1 m/z.

-

Negative Mode: [M-H]⁻ = 214.1 m/z.

-

References

-

Wu, R. P., et al. (2007).[1] "Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery."[1][2] Nucleic Acids Research, 35(15), 5182–5191. (Demonstrates the utility of aminohexanoic acid linkers in morpholino delivery). Retrieved from [Link]

- U.S. Patent 5,286,879. (1994). Process for the preparation of mono-condensation derivatives of adipic acid. (Describes the anhydride ring-opening methodology).

Sources

- 1. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-penetrating peptides as transporters for morpholino oligomers: effects of amino acid composition on intracellular delivery and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 6-Morpholino-6-oxohexanoic Acid: A Bifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Morpholino-6-oxohexanoic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry and drug development. With a molecular formula of C₁₀H₁₇NO₄ and a molecular weight of 215.25 g/mol , this compound incorporates a terminal carboxylic acid and a morpholine amide, rendering it an effective and versatile linker for the covalent conjugation of biomolecules.[1] Its structure is particularly suited for applications in the development of antibody-drug conjugates (ADCs), peptide and oligonucleotide therapeutics, and specialized molecular probes. This guide provides a comprehensive overview of its chemical properties, a robust synthetic protocol, and its applications in modern bioconjugation strategies, offering field-proven insights for its effective utilization.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of 6-Morpholino-6-oxohexanoic acid is fundamental to its application. These attributes dictate its reactivity, solubility, and suitability for various bioconjugation strategies.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₇NO₄ | [1] |

| Molecular Weight | 215.25 g/mol | [1] |

| CAS Number | 1862-17-5 | [1] |

| Canonical SMILES | C1COCCN1C(=O)CCCCC(=O)O | |

| IUPAC Name | 6-morpholino-6-oxohexanoic acid | |

| Functional Groups | Carboxylic Acid, Tertiary Amide (Morpholide) | |

| Classification | Organic Building Block, Heterocyclic Compound, Carboxylic Acid, Amide | [1] |

Synthesis Protocol: Amidation of Adipic Anhydride

The synthesis of 6-Morpholino-6-oxohexanoic acid is most directly achieved through the nucleophilic acyl substitution of a mono-activated adipic acid derivative with morpholine. The use of adipic anhydride is a common and efficient strategy, as it provides a single activated carboxylic acid for reaction, leaving the other as a free carboxylate upon ring-opening.

Experimental Protocol: Synthesis of 6-Morpholino-6-oxohexanoic acid

Materials:

-

Adipic anhydride

-

Morpholine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adipic anhydride (1.0 eq) in anhydrous dichloromethane.

-

Addition of Morpholine: To the stirred solution, add morpholine (1.0 eq) dropwise at 0 °C (ice bath). A slight excess of morpholine (up to 1.1 eq) can be used to ensure complete consumption of the anhydride.

-

Base Addition: Add triethylamine (1.1 eq) to the reaction mixture to act as a base, neutralizing the newly formed carboxylic acid and driving the reaction to completion.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (adipic anhydride) is no longer visible.

-

Work-up:

-

Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to yield the pure 6-Morpholino-6-oxohexanoic acid.

Applications in Drug Development and Research

The bifunctional nature of 6-Morpholino-6-oxohexanoic acid makes it a valuable tool in the construction of complex biomolecules. Its hexanoic acid chain provides a flexible, hydrophilic spacer, while the terminal carboxylic acid and the morpholine moiety offer distinct chemical handles for conjugation.

Role as a Linker in Antibody-Drug Conjugates (ADCs)

In the design of ADCs, the linker connecting the antibody to the cytotoxic payload is a critical component that influences the stability, solubility, and efficacy of the conjugate. 6-Morpholino-6-oxohexanoic acid is well-suited for this role. The carboxylic acid can be activated (e.g., as an N-hydroxysuccinimide ester) for covalent attachment to amine residues (such as lysine) on the antibody surface. The morpholine group, being a stable tertiary amide, can be part of a larger linker system or, if the payload is appropriately functionalized, can be directly attached to it. The hexanoic acid chain provides spacing, which can be crucial for mitigating steric hindrance and ensuring that both the antibody and the payload can exert their functions.

Modification of Peptides and Oligonucleotides

The morpholino substructure is of particular interest in the development of therapeutic oligonucleotides, specifically phosphorodiamidate morpholino oligomers (PMOs). These synthetic molecules are used as antisense agents to modulate gene expression. While 6-Morpholino-6-oxohexanoic acid is not a direct building block for the PMO backbone, it can be used to attach other molecules, such as cell-penetrating peptides or imaging agents, to a PMO sequence to enhance its delivery and functionality.[2] The carboxylic acid allows for standard peptide coupling reactions to the N-terminus of a peptide or an amino-modified oligonucleotide.

Bioconjugation Workflow

The following diagram illustrates a general workflow for the use of 6-Morpholino-6-oxohexanoic acid in the conjugation of a payload (e.g., a small molecule drug or a fluorescent dye) to a biomolecule (e.g., an antibody or peptide).

Sources

Technical Guide: LogP and Hydrophobicity of 6-Morpholino-6-oxohexanoic Acid

[1][2]

Executive Summary

6-Morpholino-6-oxohexanoic acid is a critical heterobifunctional linker used extensively in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its molecular architecture—comprising a polar morpholine amide terminus, a hydrophobic alkyl spacer, and an ionizable carboxylic acid tail—creates a complex hydrophobicity profile that is strictly pH-dependent.[2]

This guide provides a deep technical analysis of its partition coefficient (LogP) and distribution coefficient (LogD), contrasting computational predictions with empirical realities.[2] It details the "Gold Standard" experimental protocols required to accurately characterize this molecule, emphasizing the necessity of pH control due to its acidic nature.

Part 1: Molecular Architecture & Physicochemical Theory[1][2]

To understand the hydrophobicity of this molecule, we must deconstruct its three functional domains. It behaves as an amphiphilic spacer, but its net lipophilicity is heavily modulated by the ionization state of the carboxylic acid.

Structural Analysis

The molecule (C₁₀H₁₇NO₄) consists of:

-

Morpholine Amide Head: The morpholine ring is attached via an amide bond. Unlike free morpholine (pKa ~8.3), the amide nitrogen is non-basic and remains neutral across physiological pH. This region acts as a hydrogen bond acceptor, lowering LogP.[2]

-

Hexanoic Alkyl Spacer: The

chain provides the necessary lipophilicity and spatial separation (approx. 7–9 Å) between the warhead and the E3 ligase ligand in PROTAC applications. -

Carboxylic Acid Tail: A typical aliphatic carboxylic acid with a pKa

4.7–4.[2]8. This is the "switch" that alters solubility based on pH.

The LogP vs. LogD Distinction

For drug developers, the distinction is critical:

-

LogP (Partition Coefficient): Refers to the partition of the neutral species (unionized COOH).[2] This value is constant.

-

LogD (Distribution Coefficient): Refers to the partition of all species (neutral + ionized) at a specific pH.[2] At physiological pH (7.4), this molecule exists primarily as a carboxylate anion, making LogD significantly lower (more hydrophilic) than LogP.[2]

Visualization: pH-Dependent Speciation

The following diagram illustrates the ionization states and their impact on lipophilicity.

[2][3][4]

Part 2: Computational Prediction vs. Empirical Reality[1][2]

While experimental data is superior, computational models provide necessary boundaries for experimental design.[2] Below is the synthesized profile based on fragment contribution theory and comparative data from similar 6-oxo-hexanoic acid derivatives.

Predicted Values

| Property | Value (Est.) | Rationale |

| LogP (Neutral) | 0.2 to 0.6 | The lipophilic hexyl chain (+2.[1][2]0) is counterbalanced by the polar morpholine amide (-1.[1][2]0) and COOH (-0.5).[1][2] |

| LogD (pH 7.4) | -1.5 to -2.0 | At pH 7.4, the COOH deprotonates to |

| pKa (Acid) | 4.75 ± 0.1 | Standard value for terminal aliphatic carboxylic acids (e.g., Adipic acid pKa1 is 4.44).[2] |

| pKa (Base) | N/A | The morpholine nitrogen is amidated and effectively non-basic. |

Expert Insight: The "Linker Paradox"

In PROTAC design, this molecule is often chosen because of its low LogD at pH 7.4. High LogP linkers often lead to aggregation or poor oral bioavailability.[2] However, the neutral form (LogP > 0) is required for passive membrane permeability.[2] This molecule relies on the "chameleon effect"—neutral at the membrane surface (local pH effects) but soluble in the cytosol.

Part 3: Experimental Determination Protocols

To validate the values above, standard "Shake Flask" methodology (OECD 107) is recommended.[3] However, because the molecule is ionizable, standard unbuffered water cannot be used.

Protocol A: The Buffered Shake Flask (Gold Standard)

Objective: Determine LogD at pH 7.4 and LogP at pH 3.0.

Reagents:

-

n-Octanol (HPLC Grade, pre-saturated).[2]

-

Phosphate Buffer (50 mM, pH 7.4).[2]

-

Citrate Buffer (50 mM, pH 3.0).[2]

Workflow:

-

Pre-Saturation: Mix n-octanol and the specific buffer (1:1) for 24 hours. Separate phases. Use the octanol-saturated buffer and buffer-saturated octanol.[2]

-

Stock Preparation: Dissolve the test substance in the pre-saturated buffer. Concentration should be ~1 mg/mL (below solubility limit).[2]

-

Equilibration:

-

Prepare three ratios of Octanol:Buffer (1:1, 1:2, 2:1) in glass centrifuge tubes.

-

Add stock solution.

-

Invert/Shake for 60 minutes at 25°C (Do not vortex vigorously to avoid emulsions).

-

-

Separation: Centrifuge at 3000g for 20 minutes to break the emulsion.

-

Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.

-

Calculation:

Visualization: Experimental Workflow

The following diagram outlines the critical steps for the buffered shake flask method.

Protocol B: High-Throughput HPLC (OECD 117)

For rapid screening of derivatives, the HPLC method is faster but requires calibration.[2]

-

Column: C18 Reverse Phase (end-capped).

-

Mobile Phase: Methanol/Water (buffered to pH 7.4).[2]

-

Standards: Use a calibration set of acids with known LogD values (e.g., Benzoic acid, Phenylacetic acid).[2]

-

Method: Correlate retention time (

) to LogD.-

Note: This method is less accurate for charged species than the Shake Flask method due to secondary interactions with the silica stationary phase.

-

Part 4: Implications for Drug Development[2][6]

Linker Design in ADCs

In Antibody-Drug Conjugates, the hydrophobicity of the linker influences the "bystander effect" and aggregation.[2]

-

Aggregation Risk: If the linker is too hydrophobic (High LogP), the ADC may aggregate in formulation.[2] 6-Morpholino-6-oxohexanoic acid mitigates this via its morpholine head and ionized tail (at pH 7.4).[1][2]

-

Metabolite Clearance: Upon cleavage, the linker fragment (often attached to the payload) needs to be cleared.[2] The hydrophilic nature of this linker aids in renal clearance.

PROTAC Permeability

For PROTACs, the "Rule of 5" is often broken.[4] The linker must balance the lipophilicity of the two ligands.

-

Solubility: The morpholine group acts as a "solubility handle."

-

Permeability: The alkyl chain prevents the molecule from being too polar to cross membranes.

-

Recommendation: If cell permeability is low, esterifying the carboxylic acid (prodrug strategy) can temporarily mask the negative charge, raising LogP to ~2.0 for entry, after which intracellular esterases regenerate the active acid.

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[2][5] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[2] [Link][2][3]

-

OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method.[2][3] OECD Publishing.[2] [Link][2]

-

EPA CompTox Chemicals Dashboard. (2024). Physicochemical Properties of Hexanoic Acid Derivatives.[Link][2]

Sources

- 1. 1862-17-5|6-Morpholino-6-oxohexanoic acid|BLD Pharm [bldpharm.com]

- 2. 6-Oxohexanoic acid | CAS#:928-81-4 | Chemsrc [chemsrc.com]

- 3. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 4. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biotecnologiebt.it [biotecnologiebt.it]

Technical Guide: Commercial Sourcing & Validation of 6-Morpholino-6-oxohexanoic Acid

Executive Summary

6-Morpholino-6-oxohexanoic acid (CAS: 1862-17-5) is a critical bifunctional linker used increasingly in the synthesis of PROTACs, Antibody-Drug Conjugates (ADCs), and surface-modified biomaterials.[1] Its structure features a lipophilic C6 alkyl chain terminated by a polar morpholine amide and a reactive carboxylic acid. This duality provides essential solubility modulation in drug design while serving as a stable, non-cleavable spacer.

However, sourcing this compound presents a "Purity Paradox." Commercial samples often degrade due to hygroscopicity or contain significant statistical impurities (bis-amides and unreacted adipic acid) arising from cost-efficient but non-selective synthesis routes.[1] This guide outlines the chemical reality of the marketplace, a tiered supplier selection strategy, and a self-validating quality control protocol.

Chemical Identity & Critical Quality Attributes (CQAs)

To ensure the integrity of downstream applications, researchers must strictly define the chemical entity. Do not confuse this amide derivative with "6-oxohexanoic acid" (adipic semialdehyde), a common error in automated catalog scraping.[1]

| Attribute | Specification |

| IUPAC Name | 6-(Morpholin-4-yl)-6-oxohexanoic acid |

| Common Name | Adipic acid mono-morpholide |

| CAS Number | 1862-17-5 |

| Molecular Formula | |

| Molecular Weight | 215.25 g/mol |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water (pH dependent) |

| pKa | ~4.8 (Carboxylic acid) |

Critical Impurity Profile

The synthesis of mono-functionalized dicarboxylic acids is governed by statistics.[1] Commercial batches <98% purity likely contain:

-

Adipic Acid: Unreacted starting material.

-

Bis-morpholide: The "over-reacted" byproduct where both acid groups have formed amides.[1]

-

Trace Solvents: Often Ethyl Acetate or DMF from recrystallization.

Synthesis Context & Impurity Origins[4][5]

Understanding the manufacturing route is the only way to predict batch variability. The industrial synthesis typically follows a statistical ring-opening of adipic anhydride or mono-activation of adipic acid.[1]

Mechanistic Workflow (DOT Visualization)

Figure 1: The statistical synthesis challenge. Achieving high purity requires separating the green target node from the red impurity nodes, which have similar polarities.

Supplier Landscape & Selection Matrix

Suppliers are categorized by their ability to manage the impurity profile described above.

Tier 1: Primary Manufacturers & Specialized CROs

Best for: GMP requirements, gram-to-kilogram scale, custom specifications.

-

Enamine / ChemSpace: Global leaders in building blocks. They often synthesize on-demand, ensuring fresh batches.

-

BLD Pharm: Explicitly lists CAS 1862-17-5 with verified stock in multiple regions.

-

BroadPharm: Specializes in PEG and linker chemistry. High reliability for bifunctional linkers.

Tier 2: Global Catalog Aggregators

Best for: Quick delivery of milligram quantities (50mg - 1g).

-

Sigma-Aldrich (Merck): Often sources from Tier 1 but provides additional QC. Note: Ensure you order the amide (CAS 1862-17-5), not the aldehyde (CAS 928-81-4).

-

Fisher Scientific / VWR: Distribution channels for brands like Alfa Aesar or Acros.

Tier 3: Bulk Chemical Marketplaces

Best for: Price sensitivity on multi-kg orders (High Risk).

-

Alibaba / Indiamart Vendors: Not recommended for drug development without internal re-validation. High risk of "bis-amide" contamination.[1]

Supplier Validation Decision Tree

Figure 2: Strategic sourcing workflow based on project scale and purity requirements.

Quality Control: The Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA). Upon receipt, perform this validation to ensure the "active" carboxylic acid content is accurate.

Protocol: Reverse-Phase HPLC Purity Check

Objective: Separate the polar Adipic acid, the target Mono-amide, and the non-polar Bis-amide.

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% TFA (suppresses ionization of the acid, improving peak shape).

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient:

-

0-2 min: 5% B (Isocratic hold to elute Adipic acid)

-

2-15 min: 5%

60% B (Target elutes mid-gradient) -

15-20 min: 60%

95% B (Wash off Bis-amide)

-

-

Detection: UV at 210 nm (Amide bond absorption).

Acceptance Criteria:

-

Target Peak (Mono-amide): >95% Area under curve (AUC).

-

Early Eluting Peak (Adipic Acid): <1% (Critical for stoichiometry).

-

Late Eluting Peak (Bis-amide): <2%.[1]

Protocol: 1H-NMR Identity Confirmation (DMSO-d6)

Look for the integration ratio between the morpholine ring protons and the adipic chain protons.

- 12.0 ppm (s, 1H): Carboxylic acid -OH (Often broad or invisible if wet).[1]

-

3.4-3.6 ppm (m, 8H): Morpholine ring protons (

-

2.2-2.3 ppm (m, 4H):

-

1.5 ppm (m, 4H):

Red Flag:[1] If the integral at 3.4-3.6 ppm is double the expected ratio relative to the chain, you have the Bis-amide .

Applications in Drug Development[6]

PROTAC Linker Design

The morpholine group acts as a "solubilizing cap" or an exit vector handle. When designing PROTACs, the lipophilicity of the linker often leads to poor oral bioavailability. Replacing a standard alkyl chain with this morpholino-derivative improves the LogD and metabolic stability compared to pure PEG chains.

Surface Functionalization (SAMs)

For biosensors (SPR/QCM), the carboxylic acid end is activated (EDC/NHS) to bind to amine-coated surfaces.[1] The morpholine headgroup then presents a non-fouling, hydrophilic surface that resists non-specific protein adsorption.

References

-

BLD Pharm Product Data. 6-Morpholino-6-oxohexanoic acid (CAS 1862-17-5).[1] Retrieved from

-

PubChem Compound Summary. 6-Morpholino-6-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [1]

-

Enamine Building Blocks. Carboxylic acids containing morpholine moieties. Retrieved from

-

Bhadra, J., et al. (2015). Synthesis of Morpholino Monomers... and Solid‐Phase Synthesis. Current Protocols in Nucleic Acid Chemistry.[2] (Provides context on morpholino-linker stability). Retrieved from

-

MedChemExpress (MCE). PROTAC Linker Design Tools. (Contextual usage of C6-linkers). Retrieved from

Sources

Methodological & Application

Synthesis of 6-Morpholino-6-oxohexanoic acid from adipic acid

Application Note & Protocol

Topic: Strategic Synthesis of 6-Morpholino-6-oxohexanoic Acid from Adipic Acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

6-Morpholino-6-oxohexanoic acid is a bifunctional molecule featuring a terminal carboxylic acid and a tertiary amide. This structure makes it a valuable building block in medicinal chemistry and materials science, often employed as a linker in the synthesis of more complex molecules, including antibody-drug conjugates (ADCs) or specialized polymers.[1] Its utility stems from the orthogonal reactivity of its two functional groups: the carboxylic acid allows for further conjugation (e.g., esterification or further amidation), while the morpholine amide provides specific polarity, hydrogen bonding capabilities, and metabolic stability.

The synthesis of this molecule from adipic acid, a readily available and inexpensive dicarboxylic acid, presents a classic chemoselectivity challenge. Adipic acid is a symmetrical C6 dicarboxylic acid. A direct reaction with morpholine risks the formation of a significant amount of the undesired 1,6-dimorpholinohexane-1,6-dione byproduct. Therefore, the core strategic objective is to achieve selective mono-amidation. This guide details a robust and reliable protocol based on the principle of activating one carboxylic acid group to facilitate a controlled, selective reaction with morpholine.

The Chemical Principle: Selective Mono-Amidation via Acyl Chloride

The direct coupling of a carboxylic acid and an amine to form an amide is generally inefficient. The reaction is thermodynamically unfavorable at room temperature due to the acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[2] To overcome this, the carboxylic acid's carbonyl group must be "activated" to enhance its electrophilicity.[2]

A common and highly effective strategy is the conversion of the carboxylic acid to an acyl chloride.[2][3] This is achieved by reacting the carboxylic acid with an activating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that readily undergoes nucleophilic attack by an amine.[4]

To address the selectivity challenge posed by adipic acid, this protocol employs two key strategies:

-

Stoichiometric Control: By using a significant excess of adipic acid relative to the activating agent, we favor the statistical formation of the mono-activated intermediate, adipoyl monochloride.

-

Sequential Addition: The activation of adipic acid is performed as a distinct first step. The highly reactive morpholine is then introduced in a controlled manner to react with the mono-activated intermediate.

This approach maximizes the yield of the desired mono-amide product while minimizing the formation of the di-amide byproduct.

Experimental Workflow Diagram

The overall synthetic process is summarized in the workflow below.

Caption: Workflow for the synthesis of 6-Morpholino-6-oxohexanoic acid.

Quantitative Data and Reagent Summary

Proper stoichiometry is critical for the success of this synthesis. The following table provides the necessary quantities for a representative laboratory-scale reaction.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (mmol) | Mass (g) | Volume (mL) | Density (g/mL) |

| Adipic Acid | 146.14 | 3.0 | 30.0 | 4.38 | - | - |

| Thionyl Chloride (SOCl₂) | 118.97 | 1.0 | 10.0 | 1.19 | 0.73 | 1.63 |

| Morpholine | 87.12 | 1.05 | 10.5 | 0.915 | 0.915 | 1.00 |

| Triethylamine (TEA) | 101.19 | 1.2 | 12.0 | 1.21 | 1.67 | 0.726 |

| Anhydrous THF | - | - | - | - | ~150 | - |

Detailed Experimental Protocol

Safety Precaution: This procedure must be performed in a certified chemical fume hood. Thionyl chloride is highly corrosive, toxic upon inhalation, and reacts violently with water. Morpholine and triethylamine are corrosive and flammable. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Part A: Mono-Activation of Adipic Acid

-

Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add adipic acid (4.38 g, 30.0 mmol).

-

Inert Atmosphere: Purge the flask with dry nitrogen gas for 5-10 minutes.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask via a cannula or syringe. Stir the suspension.

-

Reagent Addition: Slowly add thionyl chloride (0.73 mL, 10.0 mmol) to the stirring suspension at room temperature using a syringe.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) using a heating mantle. Maintain reflux for 2-3 hours. The suspension should gradually become a clearer solution as the adipoyl monochloride forms.

-

Cooling: After the reflux period, remove the heating mantle and allow the flask to cool to room temperature. Then, place the flask in an ice-water bath to cool to 0°C.

Part B: Amidation with Morpholine

-

Amine Solution: In a separate dry flask, prepare a solution of morpholine (0.915 mL, 10.5 mmol) and triethylamine (1.67 mL, 12.0 mmol) in anhydrous THF (20 mL).

-

Controlled Addition: Add the morpholine/triethylamine solution dropwise to the cold (0°C) adipoyl monochloride solution from Part A over 20-30 minutes using a dropping funnel.

-

Causality Note: The reaction is highly exothermic. Slow, cold addition prevents overheating and potential side reactions. Triethylamine is a non-nucleophilic base that acts as a scavenger for the HCl generated during the amidation, preventing the protonation of morpholine and driving the reaction to completion.[2]

-

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).

Part C: Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of cold water to quench any unreacted acyl chloride.

-

Acidification: Acidify the aqueous mixture to approximately pH 2-3 by slowly adding 2 M HCl. The target product and unreacted adipic acid will precipitate or remain in the organic phase.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid/oil via flash column chromatography on silica gel. A typical eluent system is a gradient of 1-5% methanol in dichloromethane.

-

Causality Note: Chromatography is essential to separate the desired mono-amide product from the more polar starting material (adipic acid) and the less polar di-amide byproduct.

-

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-morpholino-6-oxohexanoic acid as a white to off-white solid. Confirm identity and purity using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (n.d.). Google Scholar.

- Amide synthesis by acyl

- Leman, L. J., et al. (2020). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. ACS Earth and Space Chemistry.

- Prepar

- Amide Synthesis. (n.d.). Fisher Scientific.

- Adipic acid. (n.d.). Wikipedia.

- 6-Oxohexanoic acid. (n.d.). Chemsrc.

- Polson, A. G., et al. (2009). Antibody-drug conjugates for the treatment of non-Hodgkin's lymphoma: target and linker-drug selection. Cancer Research.

Sources

Application Notes and Protocols for Surface Modification Using 6-Morpholino-6-oxohexanoic Acid Self-Assembled Monolayers (SAMs)

Introduction: Engineering Bio-interfaces with Morpholino-Terminated SAMs

The precise control of surface chemistry is a cornerstone of modern materials science, with profound implications for drug development, diagnostics, and fundamental biological research. Self-assembled monolayers (SAMs) offer a robust and versatile platform for tailoring the interfacial properties of a wide range of materials.[1][2] This document provides a detailed guide to the preparation and application of SAMs derived from 6-Morpholino-6-oxohexanoic acid.

The unique feature of this particular SAM lies in its terminal morpholino group. Morpholino oligonucleotides are recognized for their exceptional stability in biological systems, high specificity in binding to complementary RNA sequences, and low toxicity.[3][4][5] By immobilizing a morpholino moiety at the surface, we can create a bio-interface that is resistant to non-specific protein adsorption while presenting a functional group amenable to further specific molecular interactions. The underlying hexanoic acid chain ensures the formation of a well-ordered and densely packed monolayer on suitable oxide-bearing substrates.[6][7]

These characteristics make 6-Morpholino-6-oxohexanoic acid SAMs a compelling choice for applications requiring a biocompatible and functionalizable surface, such as in the development of novel biosensors, platforms for studying cell-surface interactions, and as a foundational layer for the immobilization of biomolecules in drug screening assays.

Molecular Structure and SAM Formation

6-Morpholino-6-oxohexanoic acid is an amphiphilic molecule featuring a carboxylic acid headgroup, a six-carbon alkyl chain, and a terminal morpholino group. The carboxylic acid headgroup facilitates strong chemisorption onto metal oxide surfaces, such as those of titanium, aluminum, and indium tin oxide (ITO), forming a stable, ordered monolayer.[1][2][7]

Caption: Molecular structure of 6-Morpholino-6-oxohexanoic acid.

The formation of the SAM is a spontaneous process driven by the chemical affinity of the carboxylic acid for the substrate and the van der Waals interactions between the alkyl chains of adjacent molecules.

Caption: Schematic of SAM formation on a substrate.

Experimental Protocols

Protocol 1: Substrate Preparation

The quality of the SAM is critically dependent on the cleanliness and hydroxylation of the substrate surface.

Materials:

-

Substrate (e.g., Ti-6Al-4V, silicon wafer with native oxide, ITO-coated glass)

-

Deionized (DI) water (18.2 MΩ·cm)

-

Ethanol (absolute)

-

Acetone (ACS grade)

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Nitrogen gas (high purity)

Procedure:

-

Sonication: Sequentially sonicate the substrate in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants.

-

Drying: Dry the substrate under a gentle stream of high-purity nitrogen.

-

Oxidation/Hydroxylation:

-

For robust oxide surfaces (e.g., Ti-6Al-4V): Immerse the cleaned substrate in piranha solution for 15 minutes to create a fresh, hydroxylated oxide layer.

-

For more sensitive substrates (e.g., ITO): Utilize a radiofrequency oxygen plasma treatment for 15 minutes to clean and activate the surface.[7]

-

-

Final Rinse and Dry: Thoroughly rinse the activated substrate with copious amounts of DI water and then dry completely with nitrogen. The substrate should be used immediately for SAM formation.

Protocol 2: Formation of 6-Morpholino-6-oxohexanoic Acid SAM

Materials:

-

Prepared substrate

-

6-Morpholino-6-oxohexanoic acid

-

Absolute ethanol

Procedure:

-

Solution Preparation: Prepare a 1-10 mM solution of 6-Morpholino-6-oxohexanoic acid in absolute ethanol. The optimal concentration may vary depending on the substrate and desired monolayer density.

-

SAM Deposition: Immerse the freshly prepared substrate into the solution in a clean, sealed container to prevent contamination.

-

Incubation: Allow the self-assembly process to proceed for 12-24 hours at room temperature. Longer incubation times generally lead to more ordered monolayers.

-

Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with fresh absolute ethanol to remove any physisorbed molecules.

-

Drying: Dry the SAM-modified substrate under a stream of nitrogen. The surface is now ready for characterization or further functionalization.

Surface Characterization

It is essential to verify the formation and quality of the SAM before proceeding with applications.

| Technique | Purpose | Expected Outcome |

| Contact Angle Goniometry | To assess the change in surface wettability. | A significant decrease in the water contact angle compared to the bare substrate, indicating the presence of the hydrophilic morpholino groups. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | Presence of C, O, and N peaks corresponding to the 6-Morpholino-6-oxohexanoic acid molecule. The absence of substrate signals (or their attenuation) indicates a complete monolayer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the chemical bonds present on the surface. | Characteristic peaks for the morpholino and alkyl groups, and the absence or shift of the carboxylic acid C=O stretch upon binding to the surface. |

| Atomic Force Microscopy (AFM) | To visualize the surface topography. | A smooth, uniform surface topography indicative of a well-formed monolayer. Can also be used to measure monolayer thickness via scratch tests. |

Applications in Drug Development and Research

The morpholino-terminated surface provides a unique platform for various biological applications.

Application Example: Immobilization of Biomolecules for Binding Assays

The morpholino group, while relatively inert, can be chemically activated or participate in specific non-covalent interactions. For more robust covalent attachment of biomolecules (e.g., proteins, peptides, or oligonucleotides), the terminal morpholino group can be further functionalized. A more direct application leverages the inherent properties of the morpholino-terminated surface.

Workflow for a Non-Specific Binding Reduction Assay:

Caption: Workflow for assessing non-specific protein binding.

This assay is crucial for developing reliable diagnostic platforms where minimizing background signal is paramount. The expectation is that the morpholino-terminated surface will exhibit significantly lower non-specific binding compared to a bare substrate or a surface terminated with other functional groups like -CH3 or -COOH.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| High Water Contact Angle (Hydrophobic Surface) | Incomplete SAM formation or molecular degradation. | Ensure substrate is scrupulously clean and freshly activated. Verify the purity of the 6-Morpholino-6-oxohexanoic acid. Increase incubation time. |

| Inconsistent Results Across Samples | Substrate contamination or inconsistent surface preparation. | Standardize the substrate cleaning and activation protocol. Work in a clean environment. |

| Poor Biomolecule Immobilization | Inefficient activation of the morpholino group or steric hindrance. | Optimize the activation chemistry. Consider using a longer chain version of the acid to increase the accessibility of the terminal group. |

Conclusion

The use of 6-Morpholino-6-oxohexanoic acid to form self-assembled monolayers presents a powerful strategy for creating biocompatible and functionalizable surfaces. The protocols and characterization methods outlined in this document provide a comprehensive guide for researchers and drug development professionals to successfully implement this surface modification technique. The resulting morpholino-terminated surfaces hold significant promise for advancing a wide range of biomedical applications, from high-throughput screening to the development of next-generation medical implants and diagnostic devices.

References

- Self-assembled monolayers (SAMs) of carboxylic acids: an overview. (n.d.). Google Scholar.

- Ordered and Disordered Carboxylic Acid Monolayers on Calcite (104) and Muscovite (001) Surfaces - PMC. (2022, May 18).

- Self-assembly of monolayers of aromatic carboxylic acid molecules on silver and copper modified gold surfaces at the liquid-solid interface. (2015, June 24). St Andrews Research Repository.

- Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substr

- Self-assembled monolayers (SAMs) of carboxylic acids: An overview. (n.d.).

- Unlocking New Possibilities in Research, Therapeutics, and Beyond with Morpholino Antisense Oligos. (2023, February 1). Pharma's Almanac.

- Functionalizing Morpholino Oligos for Antisense Drug Research and Development. (n.d.). Google Scholar.

- Morpholino Antisense Oligos: Applications in Biopharmaceutical Research. (n.d.). Gene Tools.

- Using Morpholinos to Control Gene Expression - PMC. (n.d.).

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. pharmasalmanac.com [pharmasalmanac.com]

- 4. gene-tools.com [gene-tools.com]

- 5. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ordered and Disordered Carboxylic Acid Monolayers on Calcite (104) and Muscovite (001) Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: Using 6-Morpholino-6-oxohexanoic Acid in ADC Linker-Payload Design

This Application Note is designed for Medicinal Chemists , Bioconjugation Scientists , and Pharmacologists involved in the discovery and development of Antibody-Drug Conjugates (ADCs).[] It details the strategic application of 6-Morpholino-6-oxohexanoic acid (referred to herein as MorC or Adipic Acid Mono-Morpholide ) as a critical tool for solubility engineering, metabolite identification, and linker-payload characterization.[]

Introduction: The Hydrophilicity Imperative in ADCs

The clinical success of ADCs relies heavily on the physicochemical properties of the linker-payload.[] Traditional hydrophobic linkers (e.g., Maleimidocaproyl or "MC") often lead to antibody aggregation, rapid plasma clearance, and non-specific uptake by multidrug resistance (MDR) transporters.

6-Morpholino-6-oxohexanoic acid is a structural analog of the widely used MC linker, where the reactive maleimide group is replaced by a hydrophilic, inert morpholine amide .[]

Key Applications

-

Solubility "Capping": Used to mask the hydrophobicity of potent payloads (e.g., PBD dimers, Tubulysins) during early-stage screening.[]

-

Non-Conjugatable Controls (Mock ADCs): Synthesizing "free drug-linker" species to evaluate intrinsic cytotoxicity and bystander effects without the confounding variable of antibody uptake.[]

-

Metabolite Standards: Serving as a stable reference standard for identifying catabolites where the maleimide ring has undergone hydrolysis or modification.[]

Chemical Properties & Rationale[5][6][7]

| Property | Specification | Relevance to ADCs |

| Structure | 6-carbon aliphatic chain with terminal carboxylic acid and morpholine amide.[] | Mimics the spacer length of MC (Maleimidocaproyl) linkers. |

| Molecular Weight | 215.25 g/mol | Low MW minimizes steric bulk.[] |

| Hydrophilicity | LogP ~ 0.5 (Est.)[] | Morpholine oxygen and nitrogen increase aqueous solubility compared to maleimide.[] |

| Reactivity | Carboxylic Acid (COOH) | Readily activated to NHS-ester or PFP-ester for amine coupling.[] |

| Stability | Amide/Alkyl chain | Highly stable in plasma; non-reactive towards thiols (unlike MC).[] |

Structural Comparison: MC vs. MorC

-

MC (Linker): Maleimide-CH2-CH2-CH2-CH2-CH2-COOH (Reactive, Hydrophobic)[]

-

MorC (Cap): Morpholine-CO-CH2-CH2-CH2-CH2-COOH (Inert, Hydrophilic)[]

Experimental Protocol: Synthesis of MorC-Capped Linker-Payloads

This protocol describes the synthesis of MorC-Val-Cit-PAB-MMAE , a non-conjugatable control used to determine the potency of the cleaved drug-linker species.[]

Phase A: Activation of 6-Morpholino-6-oxohexanoic Acid

Objective: Convert the carboxylic acid to the reactive N-hydroxysuccinimide (NHS) ester.[]

Reagents:

-

N-Hydroxysuccinimide (NHS) (1.2 eq)[]

-

EDC[]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[]

-

Solvent: Dry Dichloromethane (DCM) or DMF.[]

Step-by-Step:

-

Dissolution: Dissolve 6-Morpholino-6-oxohexanoic acid (100 mg, 0.46 mmol) in 5 mL dry DCM under nitrogen atmosphere.

-

Activation: Add NHS (64 mg, 0.55 mmol) followed by EDC·HCl (132 mg, 0.69 mmol).[]

-

Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: 10% MeOH in DCM) or LC-MS.[]

-

Workup: Dilute with DCM (20 mL), wash with 0.1 M HCl (2x), Saturated NaHCO3 (2x), and Brine. Dry over Na2SO4.[]

-

Isolation: Concentrate in vacuo to yield MorC-NHS ester . (Typical Yield: >85%).[]

Phase B: Coupling to Linker-Payload (Val-Cit-PAB-MMAE)

Objective: Cap the N-terminus of the Val-Cit linker.[]

Reagents:

-

Val-Cit-PAB-MMAE (free amine) (1.0 eq)[]

-

MorC-NHS ester (from Phase A) (1.2 eq)[]

-

DIEA (N,N-Diisopropylethylamine) (2.0 eq)[]

-

Solvent: Dry DMF.[]

Step-by-Step:

-

Preparation: Dissolve Val-Cit-PAB-MMAE (e.g., 50 mg) in 1 mL dry DMF.

-

Coupling: Add DIEA followed by MorC-NHS ester.[]

-

Incubation: Stir at RT for 2–16 hours. Monitor consumption of the amine by LC-MS.[]

-

Purification: Inject the reaction mixture directly onto a Preparative HPLC (C18 column).

-

Gradient: 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).[]

-

-

Lyophilization: Collect pure fractions and lyophilize to obtain the white powder MorC-Val-Cit-PAB-MMAE .

Analytical Characterization & QC

To ensure the integrity of the synthesized control, the following QC steps are mandatory.

LC-MS Verification

-

Method: Reverse Phase C18.

-

Expected Mass: Calculate MW of Payload + Linker + 197.1 Da (MorC fragment - OH).

-

Criteria: Purity > 95% by UV (214/254 nm).

Solubility Assessment (LogD Determination)

Compare the aqueous solubility of the MorC-capped payload vs. the MC-capped payload (if available) or the free drug.[]

-

Protocol: Shake-flask method in PBS (pH 7.4) vs. Octanol.[]

-

Expectation: MorC derivatives typically show 0.5–1.0 log unit improvement in solubility compared to Acetyl-capped variants.[]

Visualizing the Workflow

The following diagram illustrates the synthesis and application logic for 6-Morpholino-6-oxohexanoic acid in ADC research.

Figure 1: Workflow for synthesizing and utilizing MorC-capped linker-payloads in ADC development.

Strategic Discussion: Why Use MorC?

Causality & Mechanism

In ADC development, the "Bystander Effect" —where the cytotoxic drug diffuses out of the target cell to kill neighboring tumor cells—is a critical efficacy driver. To measure this, researchers need a version of the drug that mimics the species released from the lysosome.[]

-

The Problem: Simply using the free drug (e.g., MMAE) is inaccurate if the lysosomal cleavage leaves a "linker stub" attached.[]

-

The Solution: If the linker is cleaved at the Citrulline-PAB junction, the free drug is released.[] However, if one wants to test the properties of the entire linker-drug complex (e.g., to test stability in plasma), one cannot use the maleimide version because it will react with albumin in the media.

-

The MorC Advantage: Capping with 6-Morpholino-6-oxohexanoic acid creates a chemically stable analog of the MC-linker-drug.[] It will not react with serum proteins, allowing for accurate In Vitro Stability and Permeability (PAMPA/Caco-2) assays.[]

Self-Validating Protocol

The protocol above is self-validating because the mass shift (+197 Da) is distinct and easily tracking via LC-MS. Furthermore, the disappearance of the free amine peak in HPLC confirms reaction completion.

References

-

Nolting, B. (2013).[] Linker Technologies for Antibody-Drug Conjugates. Methods in Molecular Biology. Link

-

Lyon, R. P., et al. (2015).[] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology.[] Link

-

BOC Sciences. 6-Morpholino-6-oxohexanoic acid Product Data.

-

Jain, N., et al. (2015).[] Current ADC Linker Chemistry. Pharm Res. Link

-

BLD Pharm. 6-Morpholino-6-oxohexanoic acid Structure & Properties. Link

Sources

Application Note: Scale-Up Synthesis of 6-Morpholino-6-oxohexanoic Acid

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-Morpholino-6-oxohexanoic acid, a valuable bifunctional molecule often utilized as a linker in pharmaceutical and bioconjugation applications. The synthesis proceeds via the nucleophilic ring-opening of adipic anhydride with morpholine. This application note details a robust and scalable procedure, transitioning from a laboratory-scale (25 g) synthesis to a pilot-plant scale (2.5 kg). Key process parameters, safety considerations, and analytical checkpoints are thoroughly discussed to ensure a safe, efficient, and reproducible manufacturing process suitable for researchers and drug development professionals.

Introduction and Strategic Approach

6-Morpholino-6-oxohexanoic acid serves as a critical building block, featuring a terminal carboxylic acid and a stable morpholine amide. This unique structure allows for its incorporation into more complex molecules, for instance, by conjugating the carboxyl group to an amine on a target protein while the morpholine moiety imparts desirable solubility and pharmacokinetic properties.

The synthesis of this compound is fundamentally an amide bond formation. While numerous methods exist for creating amides, the reaction of an anhydride with an amine is particularly well-suited for scale-up.[1][2] This route was selected for its high atom economy, mild reaction conditions, absence of traditional coupling reagents which can be costly and generate significant waste[3], and straightforward work-up. The reaction is typically clean and high-yielding, minimizing the need for complex purification steps that often present bottlenecks during scale-up.

This guide focuses on the direct acylation of morpholine with adipic anhydride. The primary challenge in scaling this exothermic reaction is managing heat evolution to prevent side reactions and ensure process safety. Therefore, the protocol emphasizes controlled reagent addition and efficient heat transfer, which are critical considerations when moving from a laboratory flask to a large-scale reactor.

Materials and Equipment

Reagents

| Reagent | Grade | CAS No. | Recommended Supplier |

| Adipic Anhydride | ≥97.0% | 2035-75-8 | Sigma-Aldrich, TCI |

| Morpholine | ≥99.0% | 110-91-8 | Sigma-Aldrich, Alfa Aesar |

| Ethyl Acetate (EtOAc) | ACS Reagent | 141-78-6 | Fisher Scientific |

| Heptane | ACS Reagent | 142-82-5 | Fisher Scientific |

| Hydrochloric Acid (HCl) | 37% w/w | 7647-01-0 | VWR |

| Deionized Water | - | 7732-18-5 | - |

| Celite® 545 | - | 61790-53-2 | Sigma-Aldrich |

Equipment

-

Laboratory Scale (25 g): 1 L three-neck round-bottom flask, mechanical stirrer, addition funnel, thermometer, heating/cooling mantle, standard laboratory glassware for work-up, rotary evaporator, Buchner funnel.

-

Pilot-Plant Scale (2.5 kg): 50 L jacketed glass reactor with bottom-outlet valve, overhead mechanical stirrer with high-torque motor, temperature control unit (TCU) for heating/cooling, peristaltic or diaphragm pump for controlled liquid addition, nitrogen inlet, condenser, 50 L extraction vessel, filter-dryer or large-scale filtration apparatus (e.g., Nutsche filter), vacuum oven.

Experimental Protocols

Overall Synthetic Workflow

The process involves charging the reactor with adipic anhydride and a suitable solvent, followed by the controlled addition of morpholine to manage the reaction exotherm. After completion, the reaction is quenched and subjected to an extractive work-up to remove unreacted starting materials and by-products. The final product is isolated by crystallization and filtration.

Sources

Troubleshooting & Optimization

Solving solubility issues of 6-Morpholino-6-oxohexanoic acid in reagents

Topic: Solving Solubility & Handling Issues for CAS 1862-17-5

Audience: Synthetic Chemists, Medicinal Chemists, and Formulation Scientists.[1]

Core Technical Overview

Compound Identity: 6-Morpholino-6-oxohexanoic acid (also known as Adipic acid mono-morpholide).[1]

CAS: 1862-17-5

Molecular Formula: C₁₀H₁₇NO₄

Function: A bifunctional linker/spacer used in organic synthesis (PROTACs, ADCs) and as a polar capping group.[1] It contains a lipophilic alkyl spacer (

The Solubility Paradox: Users often encounter "crashing out" (precipitation) because this molecule is amphiphilic .[1] The morpholine ring promotes water solubility, but the hexanoic alkyl chain drives aggregation in water, while the carboxylic acid makes solubility highly pH-dependent.[1]

Solubility Data & Solvent Compatibility

The following data summarizes solubility behavior at

| Solvent System | Solubility Rating | Mechanism / Notes |

| DMSO / DMF | Excellent (>100 mM) | Primary choice for stock solutions.[1] Disrupts intermolecular H-bonding.[1] |

| Water (pH < 4) | Poor (< 1 mM) | The carboxylic acid is protonated (neutral).[1] The alkyl chain causes precipitation.[1] |

| Water (pH > 7.5) | Good (> 50 mM) | Deprotonation to carboxylate ( |

| DCM / Chloroform | Moderate | Good for synthesis workups.[1] Soluble due to the morpholine amide.[1] |

| Methanol / Ethanol | Good | Proticity helps solvate the amide/acid, while the alkyl chain is compatible.[1] |

| Diethyl Ether / Hexane | Insoluble | Too polar; use these to precipitate the compound during purification.[1] |

Troubleshooting Guide (FAQ Format)

Category A: Stock Solution & Storage

Q1: My 100 mM stock solution in DMSO froze and formed crystals upon thawing. Is it degraded?

-

Diagnosis: No. DMSO has a high freezing point (

).[1] The crystals are likely pure compound that nucleated as the solvent froze.[1] -

The Fix:

-

Warm the vial to

in a water bath for 5–10 minutes. -

Vortex vigorously.[1]

-

Critical Step: Verify clarity. If "haziness" persists, add 5% v/v Methanol or sonicating for 60 seconds.

-

-

Prevention: Store aliquots to avoid repeated freeze-thaw cycles.

Q2: Can I make a stock solution in PBS (Phosphate Buffered Saline)?

-

The Issue: Direct addition of the solid acid to PBS often fails.[1] The compound is acidic; adding it to PBS lowers the local pH, protonating the molecule and causing immediate encapsulation/precipitation.[1]

-

Correct Protocol:

Category B: Synthesis & Workup

Q3: During extraction, the compound is not moving into the organic layer (DCM).

-

Root Cause: pH Mismatch.[1] If your aqueous phase is basic (pH > 8), the compound exists as the carboxylate anion (

) and will stay in the water.[1] -

The Fix (The "Acid Switch"):

Q4: I am trying to couple the acid to an amine, but the reaction mixture is cloudy.

-

Root Cause: Aggregation.[1] In non-polar solvents like DCM, the carboxylic acid dimers and the morpholine amides can stack, forming micro-crystals.[1]

-

The Fix: Add a "Polarity Spike".

Category C: Purification (Prep-HPLC)

Q5: The compound elutes as a broad, tailing peak on Reverse Phase (C18) HPLC.

-

Root Cause: Ionization flux.[1] If the mobile phase pH is near the pKa of the acid (~4.5), the molecule rapidly switches between neutral and ionized states, causing peak broadening.[1]

-

The Fix: Lock the pH.

Visual Workflows

Diagram 1: Solubility Decision Tree

Caption: Logic flow for selecting the correct solvent system based on experimental intent.

[1]

Diagram 2: The "Acid Switch" Extraction Protocol

Caption: Mechanism of pH-dependent solubility for extraction and purification.

References

-

PubChem. (2025).[1][2] 6-Morpholino-6-oxohexanoic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

-

Summerton, J., & Weller, D. (1997).[1][3] Morpholino antisense oligomers: design, preparation, and properties. Antisense & Nucleic Acid Drug Development.[1][4][5] (Contextual grounding for morpholino amide stability and solubility properties). [Link]

-

Organic Chemistry Portal. (n.d.).[1] Solubility of Carboxylic Acids and Amides. (General reference for pKa-dependent extraction logic). [Link]

Sources

- 1. Adipic acid - Wikipedia [en.wikipedia.org]

- 2. 6-Chloro-6-oxohexanoic acid | C6H9ClO3 | CID 14474483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. US8299206B2 - Method of synthesis of morpholino oligomers - Google Patents [patents.google.com]

- 4. Morpholino History, Production, and Properties | Gene Tools, LLC [gene-tools.com]

- 5. Conception and Synthesis of Sequence‐Coded Morpholinos - PMC [pmc.ncbi.nlm.nih.gov]

Optimizing pH conditions for 6-Morpholino-6-oxohexanoic acid stability

Topic: Optimizing pH Conditions for Stability & Solubility

Welcome to the Application Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical challenges of working with 6-Morpholino-6-oxohexanoic acid (CAS: 1862-17-5). This molecule presents a classic "dual-personality" challenge in organic chemistry: balancing the solubility requirements of a carboxylic acid with the hydrolytic stability of a tertiary amide.

This guide moves beyond generic advice, providing causal explanations and self-validating protocols to ensure your experimental success.

Module 1: The Stability-Solubility Paradox

Understanding the Molecule's Behavior

To optimize conditions, you must first understand the competing forces at play. 6-Morpholino-6-oxohexanoic acid consists of two distinct functional ends separated by a butyl linker:

-

The Carboxylic Acid Tail: Determines solubility.

-

The Morpholine Amide Head: Determines stability (susceptibility to hydrolysis).

Critical Parameters Table

| Parameter | Value / Behavior | Implication for Protocol |

| pKa (Acid) | ~4.70 (Predicted) | Below pH 4.7, the molecule is protonated (neutral) and prone to precipitation in aqueous media. |

| Amide Type | Tertiary (Morpholine) | More stable than primary amides, but susceptible to acid/base-catalyzed hydrolysis at extremes (pH <3 or >10). |

| Isoelectric Risk | Low | Unlike amino acids, this molecule does not have a basic amine group (the morpholine nitrogen is an amide and non-basic). |

| Optimal Window | pH 6.0 – 7.5 | Maximizes solubility (carboxylate form) while minimizing hydrolytic stress. |

Technical Insight: The morpholine amide bond is thermodynamically stable but kinetically accessible. While it resists hydrolysis better than esters, prolonged exposure to high pH (>10) will cleave the morpholine ring, yielding adipic acid and free morpholine. Conversely, low pH (<4) causes the carboxylic acid to protonate, leading to immediate precipitation before significant hydrolysis occurs.

Module 2: Operational Protocols

Step-by-Step Optimization Guides

Protocol A: Preparation of a Stable Stock Solution (50 mM)

Use this protocol to avoid "crashing out" during dilution.

-

Weighing: Weigh the target amount of 6-Morpholino-6-oxohexanoic acid.

-

Initial Dissolution (The Co-Solvent Trick):

-

Do not add water immediately.

-

Dissolve the solid in a minimal volume of DMSO or Ethanol (approx. 5-10% of final volume).

-

Reasoning: This bypasses the initial dissolution energy barrier of the crystalline solid.

-

-

Buffering (The Critical Step):

-

Slowly add PBS (Phosphate Buffered Saline) adjusted to pH 7.4 .

-

Why pH 7.4? This is well above the pKa (4.7), ensuring the carboxylic acid deprotonates (

), rendering the molecule highly water-soluble.

-

-

Verification:

-

Measure pH. If it drops below 6.0 due to the addition of the acid, adjust carefully with 0.1 M NaOH.

-

Warning: Do not add concentrated NaOH directly to the solution; localized high pH can hydrolyze the amide.

-

Protocol B: Storage & Stability

-

Lyophilized Solid: Store at -20°C. Stable for years.

-

Aqueous Solution: Store at -80°C. Avoid repeated freeze-thaw cycles.

-

Short-term (Benchtop): Stable at Room Temperature (RT) for 24-48 hours if pH is maintained between 6.0 and 8.0.

Module 3: Visualization of Chemical Logic

The following diagram illustrates the decision matrix for handling this compound. It visualizes the consequences of pH deviations.

Caption: Figure 1.[1] Stability and solubility outcomes based on pH environment. Note that acidic conditions primarily risk solubility, while basic conditions risk chemical integrity.

Module 4: Troubleshooting & FAQs

Direct Solutions to Common Failures

Q1: I see a white precipitate immediately upon adding my buffer. What happened?

Diagnosis: Your buffer pH was likely too low, or the buffering capacity was insufficient to handle the acidity of the compound itself. The Fix:

-

Check the final pH of the slurry. It is likely near pH 4.0.

-

Do not heat it. Heating acidic amides accelerates hydrolysis.

-

Add 0.1 M NaOH dropwise with stirring until the solution clears (target pH 6.5).

Q2: My LC-MS shows a new peak at [M-85] mass units. Is this degradation?

Diagnosis: Yes. This indicates the loss of the morpholine ring (Mass ~87, usually observed as loss of 85-87 depending on ionization). Cause: This is Amide Hydrolysis .[2][3][4] You likely exposed the sample to high pH (>10) or high temperature in an acidic environment. Prevention: Ensure your mobile phase solvents for LC-MS are not extremely acidic (e.g., keep Formic Acid < 0.1%) and avoid leaving samples in the autosampler at room temperature for days.

Q3: Can I use this compound in cell culture media?

Answer: Yes. Logic: Cell culture media (DMEM, RPMI) are typically buffered to pH 7.2–7.4. This is the "sweet spot" for 6-Morpholino-6-oxohexanoic acid. It will be fully soluble and chemically stable for the duration of standard assays (24-72 hours).

Q4: Why does the retention time shift during HPLC analysis?

Answer: This molecule has an ionizable carboxylic acid.[4][5] Explanation: If your mobile phase pH is near the pKa (4.7), slight fluctuations in pH will cause the population of molecules to toggle between neutral and ionized states, causing peak tailing or shifting. Solution: Buffer your HPLC mobile phase. Use 10mM Ammonium Acetate (pH 5.5 or higher) to keep it fully ionized, or use 0.1% TFA (pH ~2) to keep it fully protonated (if solubility permits on the column).

References

-

Bordwell, F. G. (n.d.). Bordwell pKa Table (Acidity in DMSO and Water). Organic Chemistry Data. Retrieved from [Link]

-

Master Organic Chemistry. (2019). Amide Hydrolysis: Mechanism and Conditions. Retrieved from [Link]

Sources

Removing unreacted morpholine from 6-Morpholino-6-oxohexanoic acid

To: Research Team From: Senior Application Scientist, Purification Technologies Subject: Technical Guide: Removal of Unreacted Morpholine from 6-Morpholino-6-oxohexanoic Acid

Introduction: The Chemistry of the Challenge

The purification of 6-Morpholino-6-oxohexanoic acid (an adipic acid mono-morpholide) presents a classic but deceptive challenge in organic synthesis. You are dealing with a bifunctional molecule containing a free carboxylic acid (acidic) and a tertiary amide (neutral), contaminated with morpholine (basic, secondary amine).

Why standard evaporation fails:

Morpholine has a boiling point of 129°C . While volatile, it is not volatile enough to be removed easily on a rotary evaporator without high heat, which risks degrading your product. Furthermore, morpholine is a strong base (

This guide details three self-validating protocols to break this salt pair and isolate the pure acid.

Module 1: The "Gold Standard" Liquid-Liquid Extraction (pH Swing)

Best for: Bulk synthesis (>1g) where the product is soluble in organic solvents.

The objective is to exploit the basicity of morpholine. By lowering the pH, we protonate the morpholine into its hydrochloride salt (

Protocol A: The Salting-Out Acid Wash

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

-

Note: DCM is preferred if the product is highly polar, but EtOAc is greener.

-

-

The Acid Wash: Wash the organic layer with 1M HCl or 10% Citric Acid (3 x Vol).

-

The Critical Step (Salting Out): If your product yield is low, it is likely partitioning into the aqueous acid. Add solid NaCl to the aqueous acid layer until saturated.

-

Why: This increases the ionic strength of the water, "pushing" the organic product back into the organic solvent (Salting Out effect).

-

-

Validation: Check the pH of the aqueous layer.[4] It must remain < 2 . If it rises, add more acid.

-

Drying: Dry the organic layer over anhydrous

, filter, and evaporate.

Figure 1: Logic flow for the Acid-Base extraction protocol emphasizing the 'Salting Out' loop for polar products.

Module 2: Copper Sulfate Complexation (Visual Indicator)

Best for: Stubborn emulsions or when you lack a pH meter.

Copper(II) ions form a strong, water-soluble complex with secondary amines like morpholine. This method provides a visual endpoint, ensuring all amine is removed.

Protocol B: The Copper Wash

-

Preparation: Prepare a saturated aqueous solution of Copper(II) Sulfate (

) . It will be bright blue. -

Extraction: Wash your organic phase (containing the product) with the

solution.[3] -

Observation:

-

Blue Layer: No amine extracted.

-

Purple/Dark Blue Layer: Morpholine is being extracted (forming copper-amine complexes).

-

-

Repetition: Repeat the wash until the aqueous layer remains bright blue and does not turn purple. This confirms 100% removal of morpholine.

-

Cleanup: Wash the organic layer once with brine to remove residual copper, then dry and evaporate.

Module 3: Solid Phase Scavenging (High Throughput)

Best for: Small scale (<100mg), parallel synthesis, or valuable compounds where extraction yield loss is unacceptable.

Modern synthesis relies on scavenger resins to remove impurities without liquid-liquid extraction (LLE), eliminating emulsion risks.

Protocol C: SCX Resin Scavenging

Use a Strong Cation Exchange (SCX) resin (sulfonic acid based).

-

Selection: Choose a resin like Amberlyst® 15 or silica-supported sulfonic acid (Si-SCX).

-

Loading: Dissolve crude mixture in MeOH or DCM.

-

Filtration: Pass the solution through a cartridge containing the resin (or stir the resin beads into the flask).

-

Elution: Wash the resin with MeOH. Collect the filtrate.

-

Result: The filtrate contains only your product. The morpholine stays on the beads.

Summary of Methods

| Method | Target Scale | Pros | Cons |

| Acid Wash (HCl) | > 1g | Cheap, scalable, standard equipment. | Product may partition to water if too polar.[3] |

| Copper Wash | > 1g | Visual confirmation of purity (Purple). | Copper waste disposal; requires multiple washes. |

| SCX Resin | < 500mg | No emulsions, high recovery, very pure. | Expensive consumables; not for kilogram scale. |

Troubleshooting & FAQs

Q: I used the HCl wash, but my product yield is 10%. Where is it? A: Your product is likely in the aqueous layer. 6-Morpholino-6-oxohexanoic acid has a polar amide end and a polar acid end.

-

Fix: Take the acidic aqueous layer, saturate it with solid NaCl, and re-extract with 2-MeTHF or n-Butanol . These solvents are more polar than DCM and will pull the product out of the brine.

Q: Can I use chromatography (Silica Gel) to separate them? A: Yes, but morpholine "streaks" badly on standard silica due to its basicity interacting with acidic silanols.

-

Fix: Add 1% Triethylamine (TEA) to your eluent (e.g., DCM:MeOH:TEA 95:4:1). The TEA saturates the silica sites, allowing morpholine to elute as a sharp band (or stay behind while product moves, depending on Rf). Warning: You will then have to remove the TEA.

Q: How do I verify the morpholine is actually gone? A: Do not rely on UV (LC-MS) alone, as morpholine has weak UV absorbance.

-

Test: Run a Proton NMR (

) . Look for the characteristic morpholine triplets at

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

-

Frontier, A. (2026).[5] Workup for Removing Amines. University of Rochester, Not Voodoo. Available at: [Link]

-

Marsh, A., et al. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. ACS Omega. Available at: [Link]

-

PubChem. (2025).[6] Morpholine Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Validation & Comparative

Aliphatic vs. PEG Linkers: A Comparative Guide for Drug Conjugate Development

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the linker is not merely a spacer but a critical determinant of efficacy, safety, and pharmacokinetic profile. The choice between different linker classes can profoundly impact the conjugate's solubility, stability, and its ability to deliver a payload to the target site effectively. This guide provides an in-depth technical comparison between two major classes of non-cleavable linkers: short-chain aliphatic linkers, exemplified by derivatives of hexanoic acid, and polyethylene glycol (PEG) linkers.

The term "6-Morpholino-6-oxohexanoic acid" from the initial topic represents a functionalized derivative of a six-carbon aliphatic chain. While this specific molecule is not a commonly cited linker itself, it belongs to the broader and highly relevant class of aliphatic linkers. This guide will, therefore, focus on the comparative properties of these foundational aliphatic linkers versus the widely adopted PEG-based linkers, providing researchers, scientists, and drug development professionals with the data and methodologies to make informed decisions.

Fundamental Properties: A Tale of Two Chemistries

The core difference between aliphatic and PEG linkers lies in their chemical nature, which dictates their behavior in biological systems.

-

Aliphatic Linkers (e.g., 6-Aminohexanoic Acid-based): These are typically composed of saturated hydrocarbon chains.[1] A linker based on a six-carbon chain, such as 6-aminohexanoic acid (a derivative of hexanoic acid), is characterized by its hydrophobicity and flexibility.[1] This hydrophobicity can be a double-edged sword: while it may facilitate passive diffusion across cell membranes, it often contributes to the aggregation of the final conjugate, especially when paired with a hydrophobic payload.[2]

-